Cas no 2680823-94-1 (1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid is a specialized heterocyclic compound featuring a benzoxazepine core functionalized with a carboxylic acid group and an allyloxycarbonyl moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and peptide coupling reactions. The presence of both reactive carboxyl and allyl ester groups allows for selective modifications, facilitating its use as an intermediate in the development of pharmacologically active molecules. Its rigid benzoxazepine framework contributes to enhanced stability, while the functional groups enable efficient derivatization. This compound is well-suited for research in drug discovery and organic synthesis, offering a balance of reactivity and structural diversity.
1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid structure
2680823-94-1 structure
商品名:1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
CAS番号:2680823-94-1
MF:C14H15NO5
メガワット:277.272604227066
CID:5804877
PubChem ID:165915707

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28284998
    • 1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
    • 2680823-94-1
    • 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
    • インチ: 1S/C14H15NO5/c1-2-6-20-14(18)15-5-7-19-9-11-4-3-10(13(16)17)8-12(11)15/h2-4,8H,1,5-7,9H2,(H,16,17)
    • InChIKey: YTSSPFWFCBCJIK-UHFFFAOYSA-N
    • ほほえんだ: O1CC2C=CC(C(=O)O)=CC=2N(C(=O)OCC=C)CC1

計算された属性

  • せいみつぶんしりょう: 277.09502258g/mol
  • どういたいしつりょう: 277.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284998-0.05g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
0.05g
$1212.0 2025-03-19
Enamine
EN300-28284998-0.5g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
0.5g
$1385.0 2025-03-19
Enamine
EN300-28284998-5.0g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
5.0g
$4184.0 2025-03-19
Enamine
EN300-28284998-1.0g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
1.0g
$1442.0 2025-03-19
Enamine
EN300-28284998-10.0g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
10.0g
$6205.0 2025-03-19
Enamine
EN300-28284998-2.5g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
2.5g
$2828.0 2025-03-19
Enamine
EN300-28284998-0.1g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
0.1g
$1269.0 2025-03-19
Enamine
EN300-28284998-0.25g
1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
2680823-94-1 95.0%
0.25g
$1328.0 2025-03-19

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 関連文献

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acidに関する追加情報

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid (CAS No. 2680823-94-1): A Comprehensive Overview

1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid (CAS No. 2680823-94-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The structure of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid is characterized by a benzoxazepine core with a unique substitution pattern. The propenyl ester group at the C-1 position and the carboxylic acid moiety at the C-8 position contribute to its distinct chemical and biological properties. Recent studies have highlighted the importance of these functional groups in modulating the compound's pharmacological activities.

In terms of synthesis, 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid can be prepared through a multi-step process involving the condensation of appropriate precursors followed by functional group modifications. The synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production and further pharmaceutical development.

The biological activity of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid has been extensively studied in various in vitro and in vivo models. Preclinical data suggest that this compound exhibits potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown promising neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid in treating inflammatory conditions and neurological disorders. Early results from phase I trials have demonstrated favorable pharmacokinetic profiles and tolerability in human subjects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

The mechanism of action of 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid is believed to involve multiple pathways. It has been shown to modulate the activity of various signaling molecules involved in inflammation and neuroprotection. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, it can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.

Beyond its therapeutic potential, 1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid also holds promise as a research tool for investigating the molecular mechanisms underlying inflammatory and neurodegenerative diseases. Its ability to selectively target specific signaling pathways makes it a valuable probe for elucidating the complex interplay between different cellular processes.

In conclusion, 1-[(Prop-2-en-yloxy)carbonyl]-1,2,3,5-tetrahydro--benzoxazepine--carboxylic acid (CAS No. 2680823--94-) represents a promising candidate for the development of novel therapeutics targeting inflammatory and neurological disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.